molecular formula C16H32N2 B12589596 (1R,4R)-1,4-Dicyclohexylbutane-1,4-diamine CAS No. 647027-91-6

(1R,4R)-1,4-Dicyclohexylbutane-1,4-diamine

Cat. No.: B12589596
CAS No.: 647027-91-6
M. Wt: 252.44 g/mol
InChI Key: FJQIKDKICUYOPV-HZPDHXFCSA-N
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Description

(1R,4R)-1,4-Dicyclohexylbutane-1,4-diamine is an organic compound characterized by two cyclohexyl groups attached to a butane backbone with amine groups at the 1 and 4 positions. This compound is notable for its chiral centers, which give it specific stereochemical properties. It is used in various chemical and industrial applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4R)-1,4-Dicyclohexylbutane-1,4-diamine typically involves the reaction of cyclohexylamine with butane-1,4-diol under specific conditions. One common method includes the use of a strong base to deprotonate the amine, followed by nucleophilic substitution on the butane-1,4-diol. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. Catalysts may be used to increase the reaction rate and yield. The product is then purified through distillation or crystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

(1R,4R)-1,4-Dicyclohexylbutane-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The hydrogen atoms on the amine groups can be substituted with alkyl or acyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Chemistry

In chemistry, (1R,4R)-1,4-Dicyclohexylbutane-1,4-diamine is used as a chiral building block for the synthesis of more complex molecules. Its stereochemistry is valuable in the development of enantiomerically pure compounds.

Biology

In biological research, this compound is studied for its potential as a ligand in enzyme inhibition and receptor binding studies. Its unique structure allows it to interact with specific biological targets.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.

Industry

Industrially, this compound is used in the production of polymers and as a curing agent in epoxy resins. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism by which (1R,4R)-1,4-Dicyclohexylbutane-1,4-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amine groups can form hydrogen bonds and ionic interactions with these targets, influencing their activity. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (1R,4S)-1,4-Dicyclohexylbutane-1,4-diamine: This isomer has different stereochemistry, which affects its reactivity and applications.

    Cyclohexylamine: A simpler compound with one cyclohexyl group, used in similar applications but with different properties.

    Butane-1,4-diamine: Lacks the cyclohexyl groups, making it less sterically hindered and more reactive in certain reactions.

Uniqueness

(1R,4R)-1,4-Dicyclohexylbutane-1,4-diamine is unique due to its specific stereochemistry and the presence of two cyclohexyl groups. These features confer distinct physical and chemical properties, making it valuable in applications requiring chiral purity and specific reactivity.

Properties

CAS No.

647027-91-6

Molecular Formula

C16H32N2

Molecular Weight

252.44 g/mol

IUPAC Name

(1R,4R)-1,4-dicyclohexylbutane-1,4-diamine

InChI

InChI=1S/C16H32N2/c17-15(13-7-3-1-4-8-13)11-12-16(18)14-9-5-2-6-10-14/h13-16H,1-12,17-18H2/t15-,16-/m1/s1

InChI Key

FJQIKDKICUYOPV-HZPDHXFCSA-N

Isomeric SMILES

C1CCC(CC1)[C@@H](CC[C@H](C2CCCCC2)N)N

Canonical SMILES

C1CCC(CC1)C(CCC(C2CCCCC2)N)N

Origin of Product

United States

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